Lividomycin A sulfate

Description

Classification within Aminoglycoside Antibiotics

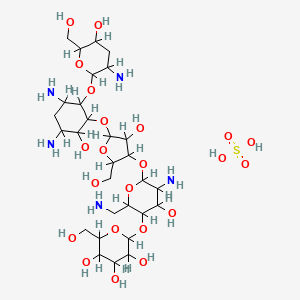

Lividomycin A sulfate (B86663) is classified as a 4,5-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. drugbank.comnih.gov This classification is based on its chemical structure, which features a central 2-deoxystreptamine ring linked to other amino sugar moieties at specific positions. nih.gov Lividomycin A is a pentasaccharide, meaning it is composed of five sugar rings. nih.govmcmaster.ca It is structurally related to other well-known aminoglycosides such as paromomycin (B158545) and neomycin. nih.govcabidigitallibrary.orgcnrs.fr The molecular formula of Lividomycin A is C29H55N5O18. nih.govalfa-chemistry.com

The key structural feature that distinguishes Lividomycin A from Lividomycin B is the presence of an α-D-mannopyranoside at position 4 of the diamino-L-idopyranosyl moiety. nih.gov The sulfate salt of Lividomycin A has the molecular formula C29H57N5O22S. nih.gov

Historical Context and Research Trajectory of Lividomycin A Sulfate

The lividomycins were first discovered in the early 1970s, isolated from the soil bacterium Streptomyces lividus in Japan. cabidigitallibrary.org Initial research focused on the isolation, characterization, and determination of the structure of the different lividomycin components, primarily A and B. cabidigitallibrary.orgjst.go.jp Early studies also investigated its mode of action, revealing that, like other aminoglycosides, it inhibits bacterial protein synthesis. cabidigitallibrary.orgnih.govnih.gov

Over the years, research on Lividomycin A has evolved. Scientists have delved into understanding the mechanisms of bacterial resistance to this antibiotic. A significant finding was the discovery that resistance in some bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, is due to enzymatic modification, specifically phosphorylation of the antibiotic. nih.govnih.govebi.ac.uk

More recent research has explored the biosynthesis of lividomycin, identifying the gene cluster responsible for its production in Streptomyces lividus. researchgate.netsecondarymetabolites.org This has opened up avenues for combinatorial biosynthesis, a process where the biosynthetic pathway is genetically modified to create novel antibiotic derivatives with potentially improved properties. researchgate.netresearchgate.net Furthermore, detailed spectroscopic and calorimetric studies have been conducted to understand the specific interactions between Lividomycin A and its ribosomal RNA target, providing insights into the molecular basis of its antibiotic activity. cnrs.frnih.gov

Significance in Antimicrobial Research and Drug Discovery

Lividomycin A has served as a valuable tool in antimicrobial research. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, has made it a subject of interest. ontosight.aiebi.ac.uk

In the realm of drug discovery, Lividomycin A has been a lead compound for the development of new antibacterial agents. Research has focused on creating semi-synthetic derivatives to overcome bacterial resistance and potentially reduce the toxicity associated with aminoglycosides. acs.org For instance, modifications at the 2'-position of the aminoglycoside have been explored to resist the action of modifying enzymes. acs.org The understanding of its biosynthetic pathway also presents opportunities for pathway engineering to produce novel and more potent antibiotics. researchgate.net

Furthermore, the study of how Lividomycin A binds to the bacterial ribosome has contributed to a deeper understanding of ribosome function and the mechanisms of antibiotic action. nih.gov This knowledge is crucial for the rational design of new antibiotics that can combat the growing problem of antibiotic resistance.

Interactive Data Table: Properties of Lividomycin A

| Property | Value | Source |

| Molecular Formula | C29H55N5O18 | nih.govalfa-chemistry.com |

| Molecular Weight | 761.8 g/mol | nih.govalfa-chemistry.com |

| CAS Number | 36441-41-5 | nih.govalfa-chemistry.com |

| Class | 4,5-disubstituted 2-deoxystreptamine aminoglycoside | drugbank.comnih.gov |

| Source Organism | Streptomyces lividus | cabidigitallibrary.org |

| Mechanism of Action | Inhibition of bacterial protein synthesis | ontosight.ainih.gov |

Properties

CAS No. |

54911-32-9 |

|---|---|

Molecular Formula |

C29H57N5O22S |

Molecular Weight |

859.9 g/mol |

IUPAC Name |

2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C29H55N5O18.H2O4S/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26;1-5(2,3)4/h7-29,35-44H,1-6,30-34H2;(H2,1,2,3,4) |

InChI Key |

STOAZZFOPVGXEX-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O |

Other CAS No. |

54911-32-9 |

Origin of Product |

United States |

Mechanistic Analysis of Lividomycin a Sulfate Action

Elucidation of Ribosomal Target Interactions

The primary target of Lividomycin A sulfate (B86663) is the 30S ribosomal subunit, specifically the aminoacyl-tRNA accommodation site (A-site) within the 16S ribosomal RNA (rRNA).

Lividomycin A, a 4,5-disubstituted aminoglycoside, binds to the A-site of the 16S rRNA, a critical region for the decoding of messenger RNA (mRNA). nih.gov This binding site is a well-established target for a wide range of aminoglycoside antibiotics. scispace.comnih.gov The interaction of Lividomycin A with this site is crucial for its antibacterial activity. The A-site is characterized by a specific secondary structure, including a key hairpin loop that provides the binding pocket for the antibiotic. The binding of Lividomycin A in the major groove of the A-site RNA is facilitated by the formation of a pocket created by an A-A base pair and a bulged adenine (B156593) residue. nih.gov

The interaction relies on pseudo-base pairing between ring I of the lividomycin molecule and nucleotide A1408 of the 16S rRNA. nih.gov The specificity of this interaction is highlighted by the fact that alterations in the A-site, such as the A1408G mutation, can prevent the binding of many aminoglycosides. nih.gov However, for 6'-OH aminoglycosides like lividomycin, the hydroxyl group can act as an H-bond acceptor, allowing for binding even in the presence of this mutation. nih.gov

The binding of Lividomycin A sulfate to the ribosomal A-site is a complex interplay of its molecular architecture and the structure of the RNA target.

X-ray crystallography has been instrumental in revealing the atomic-level details of the interaction between Lividomycin A and the ribosomal A-site. nih.gov Studies of co-crystals of Lividomycin A with oligonucleotides containing the A-site sequence have provided a high-resolution view of the binding pocket. nih.gov These studies show the Lividomycin A molecule situated within the A-site of a duplex, with its various rings making specific contacts with the RNA. nih.gov The resolution of these crystal structures, some as high as 2.2 Å, allows for a detailed analysis of the hydrogen bonding network that stabilizes the complex. nih.gov

The crystallographic data reveal conserved contacts between the neamine (B104775) core (rings I and II) of the aminoglycoside and the RNA, which are observed across different aminoglycoside-RNA complexes. nih.gov The additional rings of Lividomycin A (rings III, IV, and V) extend the interaction surface and contribute to its binding affinity. nih.govnih.gov

| Lividomycin A Moiety | Interacting rRNA Residue(s) | Type of Interaction |

|---|---|---|

| Ring I | G1491, A1408 | Stacking, Pseudo-base pairing |

| Ring II | U1495, U1406 | Hydrogen bonds |

| Rings III and IV | G1491 | Increased binding strength |

| Ring V | - | Does not alter the mode of binding compared to paromomycin (B158545) |

The molecular architecture of Lividomycin A is critical for its binding to the ribosome. As a 4,5-disubstituted aminoglycoside, it possesses a neamine core with additional sugar rings attached at position 5 of the 2-deoxystreptamine (B1221613) moiety. nih.gov Lividomycin A is one of the most substituted compounds in its class, featuring five rings. nih.gov

The binding affinity of Lividomycin A sulfate to the ribosomal A-site is highly dependent on the protonation state of its amino groups, which is, in turn, governed by their pKa values. The pKa values for the amino groups in Lividomycin A have been determined to range from 7.24 to 9.51. acs.org The 3-amino group has the lowest pKa at 7.24. acs.org

The net positive charge of the aminoglycoside, which is a function of the surrounding pH and the pKa values of its amino groups, is a key determinant of its interaction with the negatively charged rRNA. acs.org At a physiological pH of 7.4, the net charge of Lividomycin A contributes significantly to its binding affinity. acs.org The protonation levels of the individual amino groups can influence which groups contribute most to the binding and ribosomal inhibition at specific pH levels. acs.org For instance, at a pH of 6.0, the N-3 amino group's protonation state is a primary factor in determining the binding strength. acs.org

| Amino Group | pKa Value |

|---|---|

| N-3 | 7.24 |

| Other amino groups | Range up to 9.51 |

The binding of Lividomycin A sulfate to the 16S rRNA A-site directly interferes with the process of ribosomal protein synthesis. nih.govnih.govresearchgate.net This interference is the primary mechanism of its antibacterial action.

Lividomycin A has been shown to specifically inhibit bacterial protein synthesis and to induce codon misreading. nih.govnih.govresearchgate.net By binding to the A-site, it disrupts the fidelity of the decoding process, causing the ribosome to accept incorrect aminoacyl-tRNAs. This leads to the synthesis of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Furthermore, Lividomycin A stimulates the binding of aminoacyl-tRNA to the ribosomes. nih.govnih.govresearchgate.net However, it does not significantly affect the formation of aminoacyl-tRNA itself or the puromycin (B1679871) reaction, which is a model for peptide bond formation. nih.govnih.gov This suggests that the primary effect of Lividomycin A is on the decoding step and the proper accommodation of the aminoacyl-tRNA in the A-site, rather than on the catalytic activity of the ribosome's peptidyl transferase center.

Interference with Ribosomal Protein Synthesis

Modulation of Codon-Anticodon Recognition and Misreading

Lividomycin A sulfate's interaction with the ribosomal A site induces significant codon misreading. nih.govnih.govresearchgate.net This phenomenon arises from the drug's ability to stabilize a conformation of the ribosome that decreases the accuracy of the decoding process. By binding to the A site, Lividomycin A sulfate influences the interaction between the mRNA codon and the tRNA anticodon. This interference lowers the free-energy difference between the binding of cognate (correctly matched) and near-cognate (partially mismatched) aminoacyl-tRNAs. Consequently, the ribosome is more likely to accept a near-cognate tRNA, leading to the incorporation of an incorrect amino acid into the growing polypeptide chain. Research has shown that Lividomycin stimulates the binding of aminoacyl-transfer ribonucleic acid to ribosomes, a key step in this misreading process. nih.govnih.gov

Impact on Aminoacyl-tRNA Translocation

The process of translocation, the coordinated movement of tRNA and mRNA through the ribosome, is another critical step in protein synthesis that is hindered by Lividomycin A sulfate. Aminoglycosides, as a class, are known to inhibit this process. nih.govnih.gov Their binding to the A site interferes with the large-scale conformational changes of the ribosome that are necessary for translocation to occur. Specifically, these antibiotics can inhibit the backward movements of the small ribosomal subunit (SSU) body and head domains, which are essential for the directional movement of the tRNA-mRNA complex. nih.govnih.gov By locking the ribosome in a particular conformation, Lividomycin A sulfate effectively creates a roadblock, preventing the ribosome from moving along the mRNA to the next codon.

Ribosome Selectivity Profiling (Bacterial vs. Eukaryotic Ribosomes)

A key characteristic of Lividomycin A sulfate and other aminoglycosides is their selective action against bacterial ribosomes over their eukaryotic counterparts. nih.govembopress.org This selectivity is crucial for their therapeutic use as antibiotics. The structural basis for this discrimination lies in subtle but significant differences in the ribosomal RNA sequences of prokaryotes and eukaryotes. A primary determinant of this selectivity is the identity of the nucleotide at position 1408 (E. coli numbering) in the small subunit rRNA. embopress.org In prokaryotic ribosomes, this position is occupied by an adenosine (B11128), which is a key interaction point for aminoglycosides. In contrast, eukaryotic ribosomes have a guanosine (B1672433) at the equivalent position. embopress.org This single nucleotide difference reduces the binding affinity of the drug for the eukaryotic ribosome, thereby conferring resistance. embopress.org

| Feature | Bacterial Ribosome | Eukaryotic Ribosome |

| Target Site | Small ribosomal subunit (16S rRNA) | Small ribosomal subunit (18S rRNA) |

| Key Nucleotide (E. coli numbering) | Adenosine at position 1408 | Guanosine at the equivalent position |

| Binding Affinity of Lividomycin A | High | Low |

| Consequence of Binding | Inhibition of protein synthesis, misreading | Minimal effect on protein synthesis |

Non-Ribosomal Molecular Engagements

While the ribosome is the primary target of Lividomycin A sulfate, its activity is not exclusively confined to this molecular machine. The compound has been shown to interact with other RNA structures, notably those of viral origin.

| Parameter | Value |

| Target | HIV-1 Dimerization Initiation Site (DIS) |

| Binding Affinity (Kd) | ~30 nM |

| Effect on DIS | Stabilization of the kissing-loop complex |

| Consequence | Blocks conversion to extended duplex form |

Molecular Mechanisms of Resistance to Lividomycin a Sulfate

Alterations in Ribosomal Target Site

Another significant mechanism of resistance to lividomycin A sulfate (B86663) involves modifications to its target within the bacterial ribosome, the A-site of the 16S rRNA. These alterations prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue unimpeded.

Mutations in the nucleotide sequence of the 16S rRNA gene can confer resistance to lividomycin A. These mutations often occur in the highly conserved A-site, which is the decoding center of the ribosome and the binding site for aminoglycosides. nih.gov Specific point mutations can disrupt the critical contacts between lividomycin A and the rRNA, leading to a significant decrease in binding affinity. nih.gov The presence of multiple rRNA operons in many bacteria can make the selection of such resistance mutations less frequent, as a mutation would need to occur in a sufficient number of operons to confer a resistant phenotype. nih.gov

A more recently discovered and clinically significant mechanism of resistance is the methylation of the 16S rRNA. nih.govresearchgate.net This post-transcriptional modification is carried out by ribosomal methyltransferases, which are enzymes that add a methyl group to specific nucleotides in the A-site. nih.gov This methylation event can sterically block the binding of a broad range of aminoglycosides, including lividomycin A, leading to high-level resistance. nih.gov The genes encoding these methyltransferases are often located on mobile genetic elements, facilitating their spread among bacterial populations. researchgate.net

Efflux Pump Systems and Reduced Intracellular Accumulation

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the cell. nih.govnih.gov Overexpression of these pumps can lead to a reduction in the intracellular concentration of lividomycin A sulfate, preventing it from reaching its ribosomal target in sufficient quantities to exert its inhibitory effect. nih.govbohrium.com

Efflux pump-mediated resistance is a broad-spectrum mechanism, often contributing to multidrug resistance. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important. nih.gov While specific studies focusing solely on lividomycin A efflux are limited, the general role of efflux systems in aminoglycoside resistance is well-established. nih.gov The activity of these pumps is an important factor in the intrinsic and acquired resistance of many pathogenic bacteria. qeios.comencyclopedia.pub

Biosynthetic Pathways and Chemical Derivatization of Lividomycin a Sulfate

Elucidation of Lividomycin A Sulfate (B86663) Biosynthesis

The biosynthesis of Lividomycin A is a multi-step enzymatic process orchestrated by a dedicated gene cluster. Understanding this pathway is crucial for the potential bioengineering of novel aminoglycoside structures.

The biosynthetic gene cluster for lividomycin contains a suite of genes encoding the enzymes responsible for its assembly. Among the key enzymes identified are the oxidoreductases LivQ and LivB, which play a pivotal role in the modification of the aminoglycoside scaffold.

LivQ, a 6'''-oxidoreductase, is responsible for the oxidation of a pseudotetrasaccharidic intermediate at the 6'''-position. researchgate.net This step is crucial for the subsequent amination reaction. LivB, a 6'''-aminotransferase, then catalyzes the transfer of an amino group to the oxidized 6'''-position. researchgate.net The substrate specificity of these enzymes is a key determinant of the final structure of lividomycin.

Biochemical studies have revealed that LivQ exhibits a high degree of substrate specificity, acting only on pseudotetrasaccharidic substrates. researchgate.net In contrast, the aminotransferase LivB shows more relaxed substrate specificity, capable of transaminating both the 6'- and 6'''-positions of various aminoglycoside precursors. researchgate.net

Table 1: Key Enzymes in Lividomycin A Biosynthesis

| Enzyme | Type | Function |

| LivQ | Oxidoreductase | Oxidation at the 6'''-position of a pseudotetrasaccharidic intermediate. researchgate.net |

| LivB | Aminotransferase | Amination at the 6'''-position. researchgate.net |

| LivY | 3'-dehydratase | Involved in the modification of the sugar rings. researchgate.net |

| LivW | 3',4'-oxidoreductase | Involved in the modification of the sugar rings. researchgate.net |

The biosynthetic pathway of Lividomycin A shares significant homology with that of neomycin, another prominent member of the 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides. Both pathways commence with the formation of a 2-DOS core, followed by glycosylation steps to append sugar moieties.

A key difference lies in the modification of the 6'-position of the neamine (B104775) core. In neomycin biosynthesis, the enzyme NeoQ, a bifunctional 6'- and 6'''-oxidoreductase, oxidizes the 6'-position of the paromamine (B1213074) intermediate. researchgate.net This is followed by amination by NeoB. In contrast, the corresponding oxidoreductase in the lividomycin pathway, LivQ, does not oxidize the 6'-position of its substrate. researchgate.net This difference in the substrate specificity of the oxidoreductases is the primary reason for the absence of a 6'-amino group in lividomycin. researchgate.net

This comparative analysis provides valuable insights into the molecular basis for the structural diversity within the aminoglycoside family and presents opportunities for combinatorial biosynthesis to generate novel antibiotic structures.

Table 2: Comparison of Lividomycin A and Neomycin Biosynthesis

| Feature | Lividomycin A Biosynthesis | Neomycin Biosynthesis |

| Key Oxidoreductase | LivQ (6'''-specific) researchgate.net | NeoQ (6'- and 6'''-bifunctional) researchgate.net |

| 6'-Position Modification | Hydroxyl group | Amino group |

| Key Aminotransferase | LivB researchgate.net | NeoB researchgate.net |

Semisynthetic Modifications and Analog Design

The emergence of bacterial resistance to aminoglycosides, primarily through the action of aminoglycoside-modifying enzymes (AMEs), has necessitated the development of semisynthetic derivatives of Lividomycin A with improved properties.

AMEs inactivate aminoglycosides by enzymatic modification, such as acetylation, phosphorylation, or adenylylation, at specific hydroxyl or amino groups. nih.govsemanticscholar.org Strategies to overcome this resistance mechanism focus on modifying the sites on the Lividomycin A molecule that are targeted by these enzymes.

One common approach is the chemical modification of the susceptible functional groups to sterically hinder the binding of AMEs. For example, the introduction of bulky substituents at or near the sites of modification can prevent the enzymatic reaction. nih.gov Another strategy involves the removal or alteration of the functional groups that are recognized and modified by AMEs. semanticscholar.org For instance, deoxygenation at positions targeted by phosphotransferases can render the resulting analog resistant to that class of enzymes. semanticscholar.org

Lividomycin A exerts its antibacterial effect by binding to the A-site of the bacterial 16S rRNA, leading to mistranslation and inhibition of protein synthesis. Altering the ribosomal binding characteristics of Lividomycin A can lead to analogs with enhanced potency or a broader spectrum of activity.

Modifications to the various sugar rings of the Lividomycin A scaffold can influence its interaction with the ribosomal target. For instance, alterations to the substituents on the neamine core can affect the affinity and specificity of binding. The goal of these modifications is to enhance the interactions with the bacterial ribosome while minimizing binding to eukaryotic ribosomes, thereby reducing potential toxicity.

The synthesis of pseudosaccharide derivatives of Lividomycin A provides valuable tools for structure-activity relationship studies and as intermediates for the creation of novel analogs. A key method for preparing these pseudosaccharides involves the oxidation of vicinal diols within the sugar rings, followed by a β-elimination reaction. researchgate.net

This chemical conversion allows for the selective cleavage of glycosidic bonds and the formation of new pseudosaccharide structures. For example, pseudotrisaccharides containing rings A, B, and C of lividomycin have been successfully prepared using this methodology. researchgate.net These derivatives can then be further modified to explore the impact of different structural features on antibacterial activity and AME resistance.

Structure Activity Relationship Sar Studies of Lividomycin a Sulfate and Analogs

Correlation of Chemical Structure with Ribosomal Binding Dynamics

The antibacterial efficacy of lividomycin A stems from its ability to bind with high affinity to the aminoacyl-tRNA site (A site) on the 16S rRNA of the bacterial ribosome's 30S subunit. nih.govnih.gov This binding event disrupts protein synthesis by causing codon misreading and inhibiting translocation. nih.govnih.gov The specific chemical architecture of lividomycin A, characterized by a neamine (B104775) core and three additional sugar rings, dictates the dynamics and strength of this interaction. nih.gov

Lividomycin A's structure consists of a central 2-deoxystreptamine (B1221613) ring (Ring II) glycosidically linked to a glucopyranosyl ring (Ring I), forming the neamine core. This core is further substituted at position 5 with a trisaccharide moiety (Rings III, IV, and V). nih.gov Each component of the molecule plays a distinct role in ribosomal binding.

Key Structural Features and Ribosomal Interactions:

Neamine Core (Rings I and II): This core moiety is fundamental for binding. Interactions between the neamine core and the ribosome are largely conserved across many aminoglycosides. asm.org Crystal structures reveal that Rings I and II can form up to eight conserved, direct hydrogen bonds with the rRNA A site. oup.com

Ring I: This ring is critical for specific recognition of the A site. It participates in a pseudo-base pair interaction with nucleotide A1408 and a stacking interaction with G1491. nih.gov The 6'-hydroxyl (6'-OH) group on this ring is a key feature, distinguishing it from aminoglycosides like neomycin that have a 6'-amino group. nih.govasm.org

Rings III and IV: The addition of sugar rings to the neamine core generally enhances binding affinity. nih.gov Studies have demonstrated that both Ring III and Ring IV individually increase the strength of the drug's binding to the ribosome. nih.gov

Ring V (Mannose): The terminal fifth ring is a distinguishing feature of lividomycin A compared to the four-ringed paromomycin (B158545). This additional ring establishes further contacts with the 16S rRNA, which stabilizes the drug-ribosome complex. nih.gov This stabilization is significant, resulting in a four-fold increase in binding affinity for lividomycin A relative to paromomycin. nih.gov

Conformational Changes: The binding of lividomycin A induces a critical conformational change in the A site, causing the displacement of nucleotides A1492 and A1493. cnrs.fr This structural rearrangement is central to the antibiotic's mechanism of inducing miscoding during protein synthesis. nih.gov

| Ring/Component | Key Functional Groups | Role in Ribosomal Binding |

| Ring I (Glucopyranosyl) | 6'-OH | Forms pseudo-base pair with A1408; Stacks with G1491. nih.gov |

| Ring II (2-Deoxystreptamine) | Amino groups | Forms part of the core binding moiety; establishes conserved hydrogen bonds. asm.orgoup.com |

| Ring III | Hydroxyl groups | Contributes to increased binding strength. nih.gov |

| Ring IV | Hydroxyl groups | Contributes to increased binding strength. nih.gov |

| Ring V (Mannose) | Hydroxyl groups | Forms additional contacts with 16S rRNA, stabilizing the complex and significantly increasing affinity compared to four-ring analogs like paromomycin. nih.gov |

Influence of Functional Groups on Aminoglycoside Modifying Enzyme Substrate Specificity

The most significant challenge to the clinical efficacy of aminoglycosides is bacterial resistance, most commonly mediated by the expression of aminoglycoside modifying enzymes (AMEs). nih.govnih.gov These enzymes inactivate the antibiotic by covalently modifying specific functional groups, thereby preventing the drug from binding to its ribosomal target. researchgate.net AMEs are broadly classified into three families based on the type of chemical modification they catalyze: aminoglycoside phosphotransferases (APHs), aminoglycoside N-acetyltransferases (AACs), and aminoglycoside O-nucleotidyltransferases (ANTs). nih.govresearchgate.net

The structure of lividomycin A confers a degree of intrinsic resistance to certain AMEs while leaving it vulnerable to others.

Resistance to APH(3') Enzymes: Lividomycin A is a 3'-deoxy aminoglycoside, meaning it naturally lacks the 3'-hydroxyl group on Ring I. nih.gov This structural feature makes it an inherently poor substrate for the widespread APH(3') family of enzymes, which specifically phosphorylate this 3'-OH group. nih.gov

Susceptibility to APH(3')/APH(5") Dual-Specificity Enzymes: Despite its 3'-deoxy nature, lividomycin A can be inactivated by certain APH(3') isozymes that possess dual-specificity. These enzymes are capable of phosphorylating the 5"-hydroxyl group on Ring V. nih.gov

Modification by APH(2") Enzymes: The aminoglycoside phosphotransferase APH(2”)-Ia has been shown to modify lividomycin A. asm.orgresearchgate.net Structural studies indicate that this enzyme specifically phosphorylates the 5"-hydroxyl group of the terminal mannose ring (Ring V). asm.org

Role of the 6'-Hydroxyl Group: The presence of a 6'-OH group on Ring I, instead of the 6'-amino group found in neomycin, influences the substrate specificity of various AMEs. asm.org This substitution can alter the binding affinity of the antibiotic to the active site of AMEs.

The susceptibility of lividomycin A to enzymatic modification is a critical factor in its spectrum of activity against resistant pathogens. Understanding which functional groups are targeted is essential for designing new analogs that can evade these resistance mechanisms.

| Enzyme Class | Specific Enzyme Example | Target Functional Group on Lividomycin A | Consequence of Modification |

| Aminoglycoside Phosphotransferase (APH) | APH(2")-Ia | 5"-Hydroxyl (-OH) on Ring V asm.org | Phosphorylation, leading to inactivation. asm.orgresearchgate.net |

| Aminoglycoside Phosphotransferase (APH) | Dual-specificity APH(3') isozymes | 5"-Hydroxyl (-OH) on Ring V nih.gov | Phosphorylation, leading to inactivation. nih.gov |

Design Principles for Novel Lividomycin A Sulfate (B86663) Analogs with Modified Biological Activities

The primary objective in designing novel lividomycin A analogs is to create molecules that overcome the prevalent mechanisms of enzymatic resistance while retaining or enhancing their potent inhibitory activity against the bacterial ribosome. nih.govnih.gov SAR studies provide a rational basis for these design efforts, focusing on modifications of the functional groups targeted by AMEs.

A central strategy involves the chemical modification of the sites on the antibiotic that are recognized and modified by AMEs. mdpi.com The goal is to introduce chemical changes that sterically or electronically prevent the AME from binding or carrying out its catalytic function, without compromising the crucial interactions required for ribosomal binding. asm.orgnih.gov

Key Design Strategies:

Modification of the 5"-Position: Since the 5"-hydroxyl group is a primary site of inactivation by APH enzymes, this position is a key target for modification. nih.gov

Challenge: Simple deoxygenation (5"-deoxy) or replacement with an amino group (5"-amino-5"-deoxy) in lividomycin A has been shown to significantly reduce antibacterial activity. nih.gov This indicates that a hydrogen-bonding group at the 5"-position is critical for maintaining the biological activity of lividomycin-type structures. nih.gov

Potential Solutions: Drawing from studies on other 4,5-disubstituted aminoglycosides, promising modifications could include the installation of a 5"-formamido or 5"-ureido group. These modifications have been shown to maintain parent-like activity and, crucially, target selectivity. nih.gov

Steric Hindrance: Another proven principle is the introduction of bulky substituents at or near the sites of enzymatic modification. This approach aims to create steric hindrance that physically blocks the AME from accessing its target functional group.

Example from other Aminoglycosides: A highly successful application of this principle is the acylation of the N1 amino group of the 2-DOS ring with an (S)-2-hydroxy-4-aminobutyryl (HABA) group, which led to the development of potent semisynthetic aminoglycosides like amikacin (B45834) and arbekacin. asm.org Similar strategies could be explored for lividomycin.

Structure-Based Design: The availability of high-resolution crystal structures of aminoglycosides bound to both the ribosomal A site and various AMEs provides a powerful tool for rational drug design. oup.comnih.gov These structures allow for computational modeling and the in silico design of novel analogs with optimized properties, taking into account the precise stereo- and electronic interactions required for ribosomal binding and AME avoidance. nih.gov

The development of the next generation of lividomycin A analogs will rely on a combination of these principles to create molecules with improved activity against drug-resistant bacteria.

| Design Principle | Target Functional Group | Proposed Modification | Intended Outcome |

| Evade APH modification | 5"-Hydroxyl (-OH) | Replacement with formamido or ureido group. nih.gov | Prevent phosphorylation by APH enzymes while maintaining hydrogen-bonding capacity required for ribosomal binding. nih.gov |

| Steric hindrance | Groups near AME modification sites (e.g., N1-amino) | Acylation with bulky side chains (e.g., HABA). asm.org | Block AME access to the antibiotic, preventing inactivation. asm.org |

| Structure-based optimization | Entire molecule | Rational modifications based on 3D structures of drug-target complexes. nih.gov | Enhance ribosomal affinity and selectivity while minimizing recognition by AMEs. nih.gov |

Advanced Preclinical Research Methodologies for Lividomycin a Sulfate

In Vitro Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing is a cornerstone of preclinical research for any new antibiotic, providing essential data on its spectrum of activity and potency against various bacterial pathogens. These standardized laboratory methods are crucial for establishing the potential clinical utility of an antimicrobial agent. For Lividomycin A sulfate (B86663), these tests are designed to meticulously characterize its inhibitory and bactericidal effects on a diverse range of bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This quantitative parameter is critical for assessing the susceptibility of bacterial strains to an antimicrobial agent. The determination of MICs for Lividomycin A sulfate against a panel of clinically relevant bacteria provides a clear indication of its spectrum of activity.

Research has been conducted to determine the MIC of lividomycin against various bacterial strains. For instance, a study focusing on Pseudomonas aeruginosa established the MIC of lividomycin to be in the range of 12.5 to 25 µg/ml for susceptible strains. nih.govnih.gov In the same study, strains resistant to high concentrations of lividomycin, with MICs greater than 200 µg/ml, were also identified. nih.govnih.gov

**Table 1: Minimum Inhibitory Concentration (MIC) of Lividomycin against *Pseudomonas aeruginosa***

| Strain Type | MIC (µg/ml) |

| Susceptible Strains | 12.5 - 25 |

| Highly Resistant Strains | >200 |

Time-Kill Kinetics Studies

Time-kill kinetics studies, also known as time-kill curves, provide a dynamic picture of an antibiotic's antimicrobial activity over time. These assays measure the rate at which a specific concentration of an antibiotic kills a bacterial population. By plotting the number of viable bacteria (in colony-forming units per milliliter, CFU/mL) against time, researchers can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. An antibiotic is typically considered bactericidal if it causes a ≥3-log10 reduction (99.9% kill) in the initial bacterial inoculum. While the methodology for time-kill kinetic studies is well-established, specific published data from comprehensive time-kill assays for Lividomycin A sulfate were not identified in the reviewed literature.

Antibiogram Profiling against Diverse Bacterial Strains

An antibiogram is a cumulative report of antimicrobial susceptibility testing results for a specific microorganism against a panel of antibiotics. In the preclinical evaluation of a new antibiotic like Lividomycin A sulfate, generating an antibiogram-like profile against a wide variety of bacterial strains is essential. This involves testing the antibiotic against numerous clinical isolates of different species to understand its spectrum of activity and to identify potential patterns of susceptibility or resistance. This data is invaluable for predicting its efficacy against contemporary pathogens. A comprehensive antibiogram profiling of Lividomycin A sulfate against a diverse collection of recent clinical isolates was not available in the reviewed scientific literature.

Cell-Free Protein Synthesis Inhibition Assays

Cell-free protein synthesis (CFPS) systems are powerful in vitro tools for studying the mechanism of action of antibiotics that target protein synthesis. These systems contain all the necessary machinery for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and protein factors) but lack a cell membrane, allowing for direct access to the translational apparatus.

Lividomycin A sulfate has been shown to be a potent inhibitor of bacterial protein synthesis. nih.govnih.gov In a cell-free system derived from Escherichia coli, lividomycin effectively inhibited poly(U)-directed polyphenylalanine synthesis. nih.govnih.gov This assay uses a synthetic messenger RNA (polyuridylic acid or poly(U)) that codes for the synthesis of a polypeptide chain consisting solely of phenylalanine residues. By measuring the incorporation of radiolabeled phenylalanine into polypeptides, researchers can quantify the inhibitory effect of the antibiotic.

Mechanistic Studies using Bacterial Resistance Models

Understanding the mechanisms by which bacteria develop resistance to an antibiotic is a critical component of preclinical research. For Lividomycin A sulfate, studies have focused on enzymatic inactivation as a primary mode of resistance, particularly in Gram-negative bacteria like Pseudomonas aeruginosa and in strains of Escherichia coli carrying resistance (R) factors.

Enzyme Activity Assays from Resistant Strains (e.g., Cell-Free Extracts)

A key method for investigating enzymatic resistance is the use of cell-free extracts from resistant bacterial strains. These extracts contain the enzymes responsible for modifying and inactivating the antibiotic. In the case of lividomycin, research has demonstrated that resistant strains of P. aeruginosa and E. coli produce an enzyme that inactivates the antibiotic through phosphorylation. nih.govnih.gov

In these assays, the antibiotic is incubated with the cell-free extract in the presence of co-factors necessary for the enzymatic reaction. The inactivation of lividomycin has been shown to be dependent on the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), confirming a phosphorylation mechanism. nih.govnih.gov The activity of the enzyme can be quantified by measuring the amount of remaining active antibiotic after incubation, often through microbiological assays. The product of this enzymatic reaction has been identified as a monophosphorylated derivative of lividomycin. nih.govnih.gov

**Table 2: Requirements for the Inactivation of Lividomycin by Cell-Free Extracts from Resistant *P. aeruginosa***

| Component | Requirement for Inactivation |

| Lividomycin | Substrate |

| Cell-Free Extract from Resistant Strain | Source of Enzyme |

| Adenosine Triphosphate (ATP) | Required |

| Magnesium Ions (Mg²⁺) | Required |

This table is based on findings from studies on lividomycin inactivation by resistant P. aeruginosa strains. nih.govnih.gov

Genetic Manipulation for Resistance Mechanism Elucidation

The elucidation of resistance mechanisms to Lividomycin A sulfate has been significantly advanced through methodologies centered on genetic manipulation. These studies have primarily focused on identifying and characterizing the genetic determinants that confer resistance, often found on mobile genetic elements such as plasmids, also known as R factors.

Research into clinical isolates of Escherichia coli has revealed that resistance to Lividomycin A is frequently linked to R factors that also carry resistance genes for other aminoglycoside antibiotics like kanamycin (B1662678) and streptomycin. nih.govucl.ac.be A key experimental approach involves the transfer of these R factors from resistant clinical isolates to a drug-sensitive laboratory strain, such as E. coli ML1410. By observing the acquisition of resistance in the recipient strain, researchers can confirm the role of the plasmid in conferring resistance.

Further molecular investigations of these R factors have pinpointed specific genes responsible for the drug inactivation. For instance, the R factor Rms151 has been shown to carry a gene encoding an aminoglycoside phosphotransferase. springernature.com This enzyme catalyzes the phosphorylation of Lividomycin A, a chemical modification that renders the antibiotic inactive. The inactivation process is dependent on the presence of adenosine triphosphate (ATP) and magnesium ions (Mg2+). nih.govucl.ac.be The phosphorylated Lividomycin A can be reactivated by alkaline phosphatase, confirming the nature of the modification. nih.govucl.ac.be

In addition to plasmid-mediated resistance, chromosomal genes encoding for similar enzymes have been identified. Through techniques such as whole-genome sequencing and bioinformatic analysis, a novel chromosomal aminoglycoside 3'-O-phosphotransferase gene, designated aph(3')-Id, was identified in Kluyvera intermedia. nih.govnih.gov To confirm its function, the gene was cloned into a plasmid vector (pMD19-T) and introduced into a susceptible E. coli strain (DH5α). The resulting recombinant strain exhibited significantly increased resistance to Lividomycin A and other aminoglycosides, directly demonstrating the role of this specific gene in the resistance mechanism. nih.govnih.gov

These genetic manipulation techniques are crucial for understanding the molecular basis of Lividomycin A resistance, providing a foundation for the development of strategies to overcome this challenge.

| Genetic Element | Host Organism | Method of Elucidation | Mechanism of Resistance | Reference |

| R factor (e.g., RM81) | Escherichia coli | Plasmid transfer from resistant clinical isolates to sensitive lab strains. | Enzymatic inactivation of Lividomycin A via ATP-dependent phosphorylation. | nih.govucl.ac.be |

| R factor Rms151 | Escherichia coli | Genetic and biochemical analysis of the plasmid. | Carries a gene for an aminoglycoside phosphotransferase that inactivates Lividomycin A. | springernature.com |

| Chromosomal gene aph(3')-Id | Kluyvera intermedia | Whole-genome sequencing, cloning of the gene into a plasmid, and expression in a susceptible E. coli strain. | Encodes an aminoglycoside 3'-O-phosphotransferase that confers resistance to Lividomycin A. | nih.govnih.gov |

Investigation of Host-Pathogen Interactions in In Vitro Systems

Based on the conducted research, there is a lack of specific studies investigating the host-pathogen interactions of Lividomycin A sulfate in in vitro systems. While general models for assessing the intracellular activity of other antibiotics, such as their effects on bacteria within phagocytic cells like macrophages, have been described, specific data on how Lividomycin A sulfate modulates host cell response to infection or its efficacy against intracellular pathogens is not available in the reviewed literature.

Emerging Research Directions and Prospects for Lividomycin a Sulfate

Development of Advanced Mechanistic Probes

A fundamental understanding of how Lividomycin A interacts with its primary target, ribosomal RNA (rRNA), is crucial for designing next-generation antibiotics and RNA-targeted therapeutics. Lividomycin A itself has been utilized as a mechanistic probe to investigate the structural and functional properties of nucleic acids. For instance, its character as an RNA major groove binder has been exploited in experiments to confirm the RNA-like structure of synthetic 4'-thioDNA duplexes.

While the development of advanced probes derived directly from the Lividomycin A scaffold, such as those modified with fluorescent reporters or photo-crosslinking agents, is an active area of research for aminoglycosides, specific examples for Lividomycin A are emerging. The general strategy involves creating derivatives that can be visualized or covalently linked to their binding partners, thereby mapping molecular interactions with high precision. An analogous approach involves using fluorescently labeled aminoglycoside-modifying enzymes (AMEs) to screen for aminoglycoside derivatives, including those synthesized from lividomycin, that bind with high affinity, providing insights into enzyme-inhibitor interactions. nih.gov Such probes are invaluable for elucidating the specific nucleotides involved in binding, understanding the conformational changes induced by drug binding, and screening for new molecules that target the same site.

Integration of Combinatorial Biosynthesis and Chemoenzymatic Synthesis

The limitations of traditional chemical synthesis for complex molecules like Lividomycin A have spurred interest in biological and semi-biological production methods. The identification and characterization of the biosynthetic gene clusters for related aminoglycosides, such as neomycin and lividomycin B, have laid the groundwork for producing novel Lividomycin A analogs through genetic engineering. nih.govresearchgate.net

Combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, offers a powerful tool to create structural diversity. By introducing or modifying genes within the Lividomycin A pathway—such as those encoding glycosyltransferases, aminotransferases, or tailoring enzymes—researchers can generate a library of new compounds with potentially improved efficacy or reduced toxicity. nih.gov

This approach is complemented by chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For example, key precursors or scaffolds, such as the aminosugar lividosamine, can be produced via fermentation or chemical synthesis and then modified using isolated enzymes to add or alter sugar moieties and other functional groups. acs.orgacs.orgnih.gov This integrated strategy allows for the precise and efficient creation of targeted Lividomycin A derivatives that would be difficult to access through purely chemical or biological means.

Innovative Strategies for Overcoming Antimicrobial Resistance

The clinical utility of Lividomycin A is threatened by the rise of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic by adding chemical groups, such as acetyl, phosphate, or adenylyl moieties, at specific positions. A significant focus of current research is to design Lividomycin A analogs that can evade or inhibit these enzymes.

One of the key resistance mechanisms affecting Lividomycin A involves phosphorylation by Aminoglycoside Phosphotransferases (APHs). Notably, certain APH(3') isozymes, which typically act on the 3'-hydroxyl group of other aminoglycosides, have been shown to phosphorylate the 5''-hydroxyl group of Lividomycin A, as it lacks a 3'-hydroxyl group. rug.nlnih.govresearchgate.net

| Enzyme Class | Specific Enzyme Example | Modification Type | Site of Action on Lividomycin A |

| Aminoglycoside Phosphotransferase (APH) | APH(3')-IIIa | Phosphorylation | 5''-hydroxyl |

Innovative strategies to combat this resistance include:

Rational Drug Design: Synthesizing derivatives where the sites of enzymatic modification are blocked or removed. Early attempts to create 5''-deoxy and 5''-amino-5''-deoxy analogues of Lividomycin A, however, resulted in a significant loss of antibacterial activity, highlighting the challenge of modifying this position without compromising function. nih.gov

Development of AME Inhibitors: Creating molecules that can be co-administered with Lividomycin A to inhibit the resistance enzymes directly.

Structural Modification to Evade Recognition: Synthesizing novel analogs, such as guanidinoglycosides derived from a parent pool including lividomycin, which are designed to maintain strong binding to the ribosomal target while exhibiting reduced affinity for AMEs. nih.gov

These efforts aim to restore the efficacy of Lividomycin A against resistant pathogens and extend the life of this important class of antibiotics.

Expanding Applications beyond Antimicrobial Therapy

The ability of Lividomycin A to bind specifically to RNA structures has opened up exciting possibilities for its use in treating non-bacterial diseases. Researchers are now exploring its potential as a therapeutic agent for genetic disorders and viral infections by targeting disease-relevant RNA molecules.

Targeting Viral RNA: A prominent example is in HIV research. Lividomycin A has been shown to competitively inhibit the binding of the viral Rev protein to its target, the Rev Response Element (RRE) on the HIV RNA. google.comgoogle.comgoogleapis.com This interaction is critical for the export of viral RNA from the nucleus and subsequent viral replication. By blocking this RNA-protein interaction, Lividomycin A can potentially disrupt the viral life cycle, pointing towards its development as an antiviral agent. More recently, virtual screening studies have also identified Lividomycin A as a potential inhibitor of proteins essential for SARS-CoV-2, suggesting a broader antiviral scope. nih.govnih.govresearchgate.net

Nonsense Suppression in Genetic Disorders: Many genetic diseases, such as certain forms of cystic fibrosis and Duchenne muscular dystrophy, are caused by nonsense mutations that introduce a premature termination codon (PTC) into the mRNA sequence. This leads to the production of a truncated, non-functional protein. Aminoglycosides, including Lividomycin A, can bind to the ribosomal decoding site and induce a "read-through" of the PTC, allowing for the synthesis of a full-length, functional protein. google.comgoogle.com This application, known as nonsense suppression therapy, represents a promising strategy for treating a wide range of genetic disorders previously considered incurable.

These expanding applications highlight a paradigm shift, viewing Lividomycin A not just as an antibiotic but as a versatile RNA-binding scaffold for the development of novel therapeutics for a variety of human diseases.

Q & A

Q. What is the molecular mechanism by which lividomycin A sulfate stabilizes RNA duplexes?

Lividomycin A sulfate binds preferentially to the deep major groove of RNA duplexes in their A-form conformation, as demonstrated via thermal denaturation assays and fluorine NMR solvent isotope shift measurements. This binding stabilizes RNA structures by increasing their melting temperature (ΔTm) by up to 10.2°C, with minimal effects on B-form DNA (ΔTm = 1.3°C) . Methodologically, researchers should employ techniques like circular dichroism (CD) spectroscopy to confirm helical conformation and thermal shift assays to quantify stabilization effects.

Q. How does lividomycin A sulfate distinguish between RNA and DNA structures experimentally?

The antibiotic exhibits specificity for RNA's A-form grooves due to steric and electrostatic complementarity. Comparative studies using DNA minor/major groove binders (e.g., distamycin A, methyl green) and RNA binders (lividomycin A) show distinct ΔTm profiles. For example, lividomycin increased Tm of RNA:RNA duplexes by 10.2°C but had negligible effects on DNA:DNA duplexes. Researchers should design experiments with parallel controls using B-DNA and A-RNA models to validate specificity .

Q. What experimental controls are critical when assessing lividomycin’s nucleic acid interactions?

Key controls include:

- Negative controls : B-DNA duplexes (e.g., calf thymus DNA) to confirm minimal binding.

- Positive controls : A-RNA duplexes or thioDNA-RNA heteroduplexes, which mimic A-form topology.

- Competitor assays : Adding excess unlabeled nucleic acids to verify binding specificity .

Advanced Research Questions

Q. How can computational tools like DOCK predict lividomycin’s binding specificity for RNA?

The DOCK program identifies ligands with shape complementarity to target nucleic acid grooves. For lividomycin, docking simulations revealed optimal fit into RNA’s deep major groove while discriminating against DNA’s shallow minor groove. Researchers should combine molecular dynamics (MD) simulations with free-energy calculations (e.g., MM-PBSA) to refine binding predictions. Experimental validation via NMR or X-ray crystallography is recommended .

Q. What contradictions exist in thermal stabilization data for lividomycin, and how can they be resolved?

Discrepancies arise in hybrid duplexes (e.g., thioDNA1:RNA2) where ΔTm values (6.1°C) are lower than pure RNA:RNA duplexes (10.2°C). These differences suggest conformational heterogeneity. To resolve this, use CD spectroscopy to classify duplex topology (A- vs. B-form) and isothermal titration calorimetry (ITC) to measure binding affinity under varying salt conditions .

Q. What biosynthetic pathways produce lividomycin A, and how can they be studied in Streptomyces species?

Lividomycin B biosynthesis in Streptomyces lividus involves a putative neamine phosphoribosyltransferase encoded by the liv gene cluster. Researchers can use comparative genomics (e.g., BLAST against known clusters like neoL in S. fradiae) and heterologous expression in model hosts (e.g., S. coelicolor) to elucidate enzymatic steps. PRPP (phosphoribosyl diphosphate) incorporation assays are critical for tracking ribosyl moiety addition .

Q. How can lividomycin’s groove-binding properties inform the design of RNA-targeted therapeutics?

By mapping lividomycin’s RNA-binding pharmacophore, researchers can synthesize analogs with enhanced specificity. Key steps include:

- Structural analysis : Co-crystallization of lividomycin-RNA complexes.

- SAR studies : Modifying the aminoglycoside core to optimize hydrogen bonding and electrostatic interactions.

- High-throughput screening : Using fluorescence polarization assays to quantify binding to viral RNA targets (e.g., HIV TAR) .

Q. What methodological challenges arise when studying lividomycin’s interaction with non-canonical nucleic acids?

Challenges include:

- Sample heterogeneity : Non-A-form duplexes (e.g., Z-DNA) may yield ambiguous ΔTm data. Use size-exclusion chromatography to purify duplexes.

- Solvent effects : Ethanol-induced conformational shifts (e.g., B-to-A transition in DNA) complicate binding assays. Include solvent controls in CD experiments .

Methodological Guidance

Q. How should researchers design a PICOT framework for lividomycin-related studies?

- Population : Nucleic acid duplexes (e.g., RNA:RNA, DNA:RNA).

- Intervention : Lividomycin A sulfate at varying concentrations (0.1–10 μM).

- Comparison : Other aminoglycosides (e.g., neomycin B) or groove binders (e.g., distamycin A).

- Outcome : ΔTm values, binding constants (Kd), or structural shifts (CD spectra).

- Time : Short-term (thermal denaturation) vs. long-term (conformational stability) effects .

Q. What criteria ensure a research question on lividomycin meets FINER standards?

- Feasible : Access to purified nucleic acids and lividomycin analogs.

- Interesting : Novelty in targeting RNA viruses or prions.

- Novel : Unexplored binding modes (e.g., triplex RNA).

- Ethical : Compliance with biosafety protocols for antibiotic-resistant strains.

- Relevant : Contributions to RNA-targeted drug discovery .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.